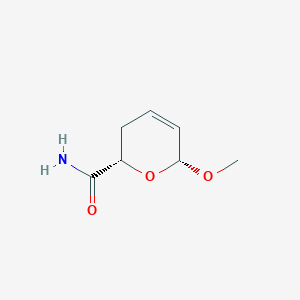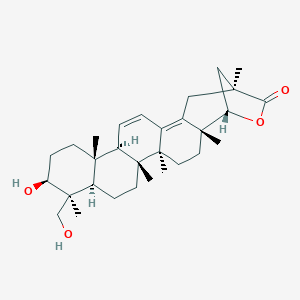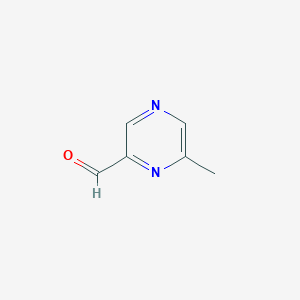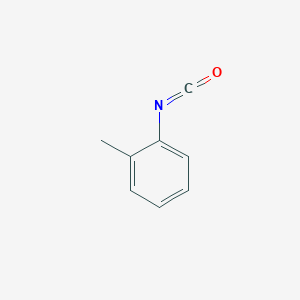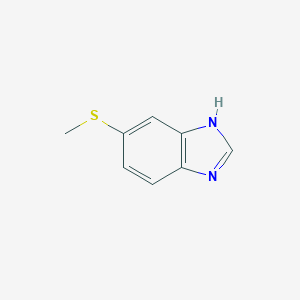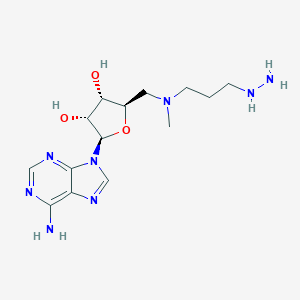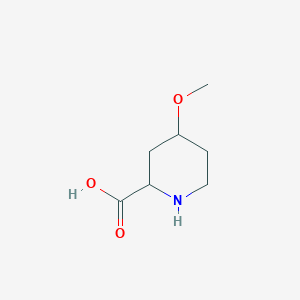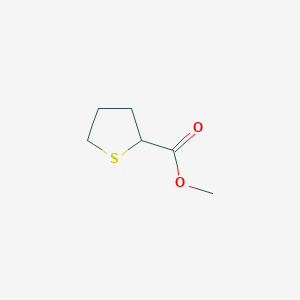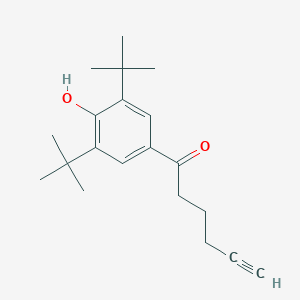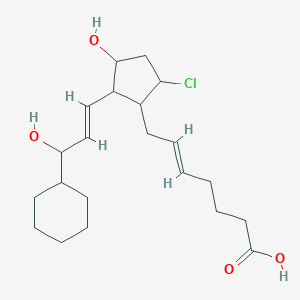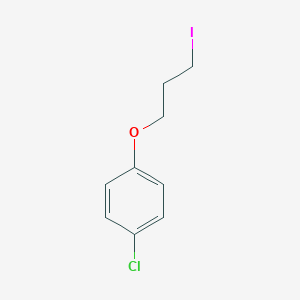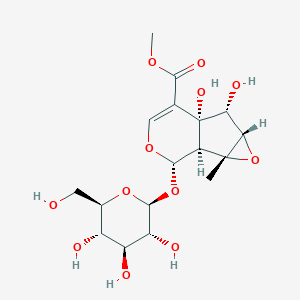
芝麻素
描述
科学研究应用
芝麻素具有广泛的科学研究应用:
作用机制
芝麻素通过多种分子靶点和途径发挥其作用。 已知它与参与氧化应激和炎症的酶相互作用,例如环氧合酶和脂氧合酶 . 该化合物还调节与抗氧化防御和炎症反应相关的基因的表达 .
准备方法
合成路线和反应条件
芝麻素可以通过提取含有该化合物的芝麻叶或其他植物来合成。 提取过程通常涉及干燥和粉碎植物材料,然后使用甲醇、乙醇或热水进行溶剂提取 .
工业生产方法
芝麻素的工业生产涉及从植物来源进行大规模提取。该过程包括收获植物、干燥、粉碎和溶剂提取。 高效液相色谱 (HPLC) 通常用于纯化该化合物 .
化学反应分析
反应类型
常用试剂和条件
这些反应中使用的常用试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 反应通常在受控的温度和 pH 条件下进行 .
形成的主要产物
这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,芝麻素的氧化会导致芝麻酚的形成,芝麻酚是一种具有强抗氧化特性的化合物 .
相似化合物的比较
类似化合物
轮叶香茶菜苷: 芝麻叶中发现的另一种具有类似抗氧化特性的环烯醚萜类糖苷
山栀子苷甲酯: 一种具有抗炎作用的环烯醚萜类糖苷
卫矛醇苷: 一种具有强抗氧化活性的苯丙烷类糖苷
芝麻素的独特性
芝麻素由于其环烯醚萜和糖苷结构的特定组合而独一无二,这使其具有独特的生物活性。 它存在于多种植物物种中,并且具有强大的生物活性,使其成为科学研究和工业应用的宝贵化合物 .
属性
IUPAC Name |
methyl (1S,2R,4S,5R,6R,10S)-5,6-dihydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O12/c1-16-10-15(28-14-9(21)8(20)7(19)6(3-18)27-14)26-4-5(13(23)25-2)17(10,24)11(22)12(16)29-16/h4,6-12,14-15,18-22,24H,3H2,1-2H3/t6-,7-,8+,9-,10-,11-,12+,14+,15+,16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVXEPPPQBLGMQ-HISQCTEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3C(OC=C(C3(C(C1O2)O)O)C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@H]3[C@@H](OC=C([C@]3([C@@H]([C@@H]1O2)O)O)C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00922430 | |
| Record name | Methyl 2-(hexopyranosyloxy)-5a,6-dihydroxy-1a-methyl-1a,1b,2,5a,6,6a-hexahydrooxireno[4,5]cyclopenta[1,2-c]pyran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00922430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117479-87-5 | |
| Record name | Sesamoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117479875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-(hexopyranosyloxy)-5a,6-dihydroxy-1a-methyl-1a,1b,2,5a,6,6a-hexahydrooxireno[4,5]cyclopenta[1,2-c]pyran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00922430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SESAMOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2S45L3ZVB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of sesamoside?
A1: Sesamoside has a molecular formula of C29H36O15 and a molecular weight of 624.58 g/mol. [, , ]
Q2: What spectroscopic techniques are useful for characterizing sesamoside?
A2: Researchers commonly employ UV spectroscopy, IR spectroscopy, 1D and 2D NMR spectroscopy, and ESI-MS (Electrospray Ionization Mass Spectrometry) for the structural elucidation of sesamoside. [, , , ]
Q3: Are there any notable differences observed in the mass spectra of sesamoside depending on the ionization mode?
A3: Yes, Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of sesamoside and other similar iridoid glycosides shows distinct differences between positive and negative ion modes. While positive ion spectra provide crucial information for molecular mass determination, negative ion spectra are less informative for this purpose. []
Q4: What are some of the traditional medicinal uses of plants containing sesamoside?
A4: Plants rich in sesamoside, such as Lamiophlomis rotata and Phlomis umbrosa, have a history of use in traditional medicine. They have been employed for treating various ailments, including colds, bone fractures, bleeding, inflammation, and rheumatic diseases. [, , ]
Q5: Has sesamoside demonstrated analgesic and anti-inflammatory effects in scientific studies?
A5: Yes, research suggests that sesamoside exhibits analgesic and anti-inflammatory activities. In a study on mice, sesamoside effectively reduced pain responses in the second phase of the formalin test and decreased xylene-induced ear swelling. Additionally, it showed efficacy in reducing carrageenan-induced paw edema and decreasing peritoneal capillary permeability. []
Q6: What is the potential role of sesamoside in alleviating paclitaxel-induced neuropathic pain?
A6: Studies suggest that sesamoside might play a role in managing paclitaxel-induced neuropathic pain by potentially modulating the transient receptor potential vanilloid 1 (TRPV1) pathway in the spinal cord. Administration of sesamoside to mice treated with paclitaxel showed a reduction in cold and mechanical pain, along with a downregulation of TRPV1 gene expression. []
Q7: What analytical techniques are commonly used to quantify sesamoside in plant material or extracts?
A7: High-Performance Liquid Chromatography (HPLC) is widely used for the quantitative determination of sesamoside in various matrices. Researchers often couple HPLC with different detectors, such as PDA (Photodiode Array) and MS (Mass Spectrometry), for enhanced sensitivity and selectivity. [, , , , , ]
Q8: Why is it important to develop validated analytical methods for sesamoside?
A8: Validated analytical methods are crucial for ensuring the quality, safety, and efficacy of sesamoside-containing herbal medicines and extracts. They provide reliable and accurate quantification of sesamoside, enabling researchers and manufacturers to control the consistency and potency of these products. [, ]
Q9: Are there any studies investigating potential drug-metabolizing enzyme interactions with sesamoside?
A9: Current research on sesamoside has not extensively explored its potential to induce or inhibit drug-metabolizing enzymes. Further investigations are needed to understand the metabolic fate of sesamoside and its potential interactions with other drugs. []
Q10: What is the current understanding of the safety and toxicity profile of sesamoside?
A10: Although sesamoside has shown promising biological activities in preclinical studies, comprehensive toxicity data are limited. Further research, including long-term studies, is essential to fully assess the safety profile and potential adverse effects of sesamoside before its clinical application. []
Q11: What are some key areas for future research on sesamoside?
A11: Several research areas warrant further investigation, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


